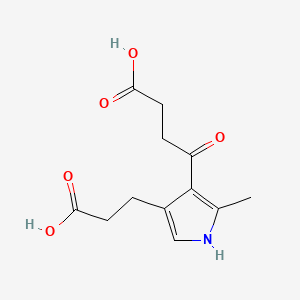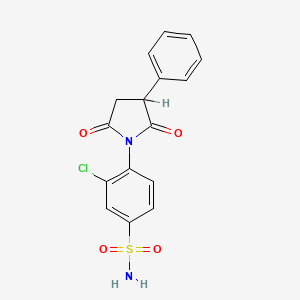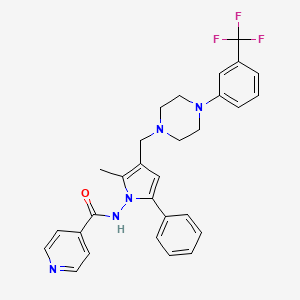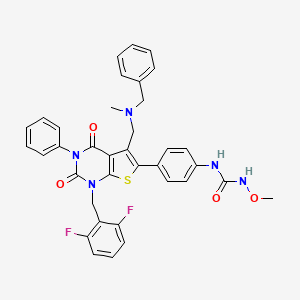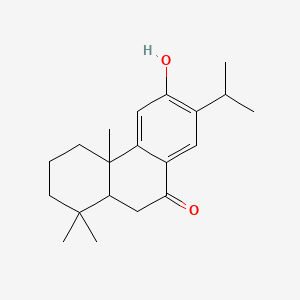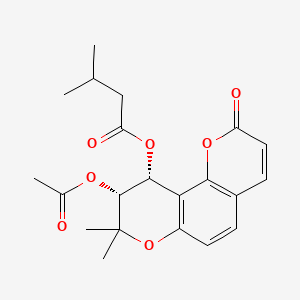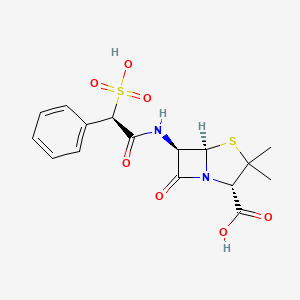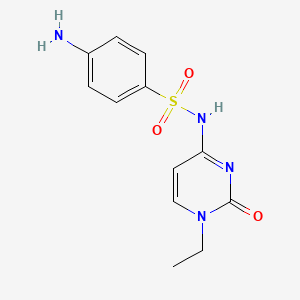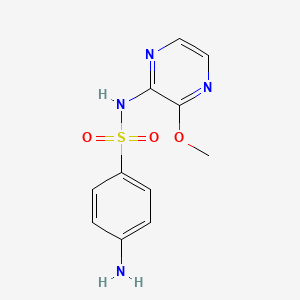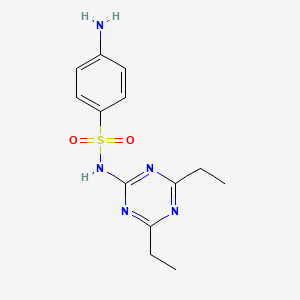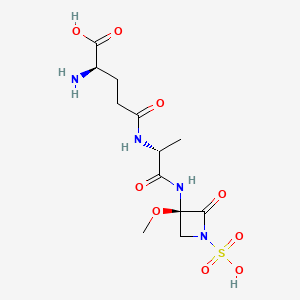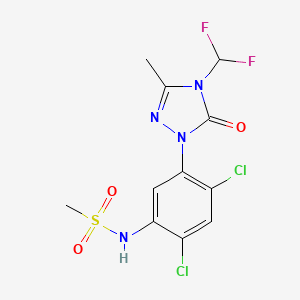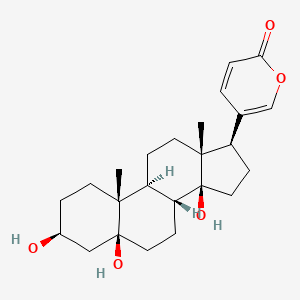
Telocinobufagin
Übersicht
Beschreibung
Telocinobufagin ist ein kardiotonisches Steroid, genauer gesagt ein Bufadienolid, das in den Hautsekreten von Kröten vorkommt. Es ist bekannt für seine Fähigkeit, die Natrium-Kalium-Pumpe (Na+/K±ATPase) zu hemmen, die eine entscheidende Rolle im zellulären Ionenhaushalt spielt. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Herz- und Nierenerkrankungen, Aufmerksamkeit erlangt .
Wissenschaftliche Forschungsanwendungen
Telocinobufagin has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Telocinobufagin (TBG) is an active component isolated from the traditional Chinese medicine ChanSu . The primary targets of this compound are Na+/K±ATPase and STAT3 signaling . Na+/K±ATPase is an enzyme that actively transports ions across cell membranes, and its inhibition is a key pharmacological property of this compound . STAT3 signaling is a crucial pathway in many cellular processes, including cell growth and apoptosis .
Mode of Action
This compound interacts with its targets primarily through inhibition . It inhibits the activity of Na+/K±ATPase, which leads to a cascade of signal transduction via protein-protein interactions . Additionally, this compound has been found to significantly inhibit STAT3 phosphorylation at tyrosine 705 (Y705) and its downstream targets .
Biochemical Pathways
This compound affects several biochemical pathways. It induces rapid ERK1/2 phosphorylation . It also impairs the Wnt/β-catenin pathway by acting upstream to β-catenin stabilization . Furthermore, it has been found to promote renal fibrosis via Na+/K±ATPase profibrotic signaling pathways .
Pharmacokinetics
The pharmacokinetic characteristics of this compound are of wide variation . It has been predicted as one of the potential active substances of the Cinobufacini capsule . The exposure of this compound increases with the increase of the dose .
Result of Action
This compound has been found to suppress proliferation and metastasis and induce apoptosis in human non-small-cell lung cancer (NSCLC) cells . It increases the Bax:Bcl-2 expression ratio, sub-G0 cell cycle phase, and pyknotic nuclei, indicating apoptosis .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For example, the formulation in which this compound is delivered can affect its pharmacokinetics and, consequently, its efficacy
Biochemische Analyse
Biochemical Properties
Telocinobufagin interacts with various enzymes and proteins, primarily through its inhibition of the Na+/K±ATPase (NKA) activity . This inhibition activates signal transduction via protein-protein interactions . The diversity of endogenous bufadienolides, including this compound, and their mechanisms of action may indicate the presence of functional selectivity and unique cellular outcomes .
Cellular Effects
This compound has been found to induce changes in proliferation or viability of pig kidney (LLC-PK1) cells . It increases the Bax:Bcl-2 expression ratio, sub-G0 cell cycle phase, and pyknotic nuclei, indicating apoptosis . This compound also impairs the Wnt/β-catenin pathway by acting upstream to β-catenin stabilization .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of NKA activity . It induces rapid ERK1/2 phosphorylation . Src and MEK1/2 inhibitors blunted the effect of other bufadienolides but not this compound . This compound also phosphorylates GSK-3β at inhibitory Ser9 .
Temporal Effects in Laboratory Settings
It has been observed that this compound, like the GSK-3β inhibitor BIO, stimulates GSK-3β phosphorylation at the deactivating site Ser9 .
Dosage Effects in Animal Models
In animal models, continuous infusion of this compound results in increased proteinuria and cystatin C in mice expressing wild-type NKA α-1 . These effects are significantly attenuated in mice with a genetic reduction of NKA α-1 .
Metabolic Pathways
This compound is involved in the Na+/K±ATPase pathway . It inhibits NKA activity, which in turn activates signal transduction via protein-protein interactions .
Subcellular Localization
The subcellular localization of this compound is not yet fully known. It has been found to impair the Wnt/β-catenin pathway, suggesting that it may interact with components of this pathway located in specific cellular compartments .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von Telocinobufagin umfasst mehrere Schritte, beginnend mit einfacheren Steroidvorläufern. Der Prozess beinhaltet typischerweise Hydroxylierungs-, Oxidations- und Lactonisierungsschritte. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind oft proprietär und variieren je nach Forschungs- oder Industrieaufbau .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound erfolgt im Allgemeinen durch Extraktion aus natürlichen Quellen, wie z. B. der Haut von Kröten. Der Extraktionsprozess beinhaltet die Lösungsmittelextraktion, gefolgt von Reinigungsschritten wie der Chromatographie, um die Verbindung in reiner Form zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Telocinobufagin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Hydroxylgruppen im Molekül modifizieren.
Reduktion: Diese Reaktion kann die Carbonylgruppen in der Struktur verändern.
Substitution: Diese Reaktion kann bestimmte funktionelle Gruppen durch andere ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen führt .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
This compound übt seine Wirkung hauptsächlich durch Hemmung des Enzyms Na+/K±ATPase aus. Diese Hemmung stört das Ionenungleichgewicht über Zellmembranen, was zu erhöhten intrazellulären Natriumspiegeln führt. Dies wiederum beeinflusst verschiedene zelluläre Prozesse, einschließlich Signaltransduktion und Ionenhomöostase. Die beteiligten molekularen Ziele umfassen die Alpha-Untereinheit des Na+/K±ATPase-Enzyms und assoziierte Signalwege .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Telocinobufagin gehört zur Familie der Bufadienolide, zu denen auch andere Verbindungen gehören, wie z. B.:
- Marinobufagin
- Bufalin
- Cinobufagin
- Arenobufagin
Einzigartigkeit
Was this compound von diesen ähnlichen Verbindungen abhebt, ist seine spezifische Bindungsaffinität und Hemmwirkung auf das Enzym Na+/K±ATPase. Während andere Bufadienolide ebenfalls dieses Enzym hemmen, wurde gezeigt, dass this compound einzigartige zelluläre Wirkungen hat, wie z. B. die Induktion von Apoptose in bestimmten Zelltypen .
Eigenschaften
IUPAC Name |
5-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3/t16-,17+,18-,19+,21+,22+,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSOJKPTQWWJJD-ZBDZJSKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316861 | |
| Record name | Telocinobufagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
472-26-4 | |
| Record name | Telocinobufagin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=472-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telocinobufagin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telocinobufagin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Telocinobufagin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Telocinobufagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


